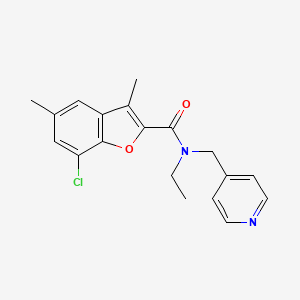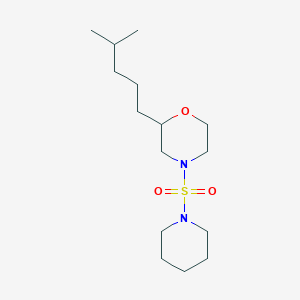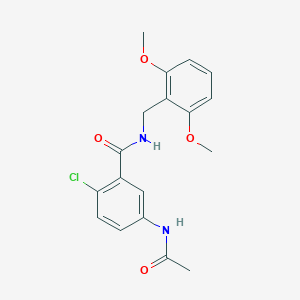
7-chloro-N-ethyl-3,5-dimethyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide
Overview
Description
7-chloro-N-ethyl-3,5-dimethyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide, also known as AG-1478, is a synthetic small molecule that has been widely used in scientific research. It belongs to the class of selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) and has been found to have potential therapeutic applications in various diseases, including cancer.
Mechanism of Action
7-chloro-N-ethyl-3,5-dimethyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide acts as a reversible competitive inhibitor of the ATP-binding site of EGFR. It binds to the catalytic domain of EGFR and prevents the phosphorylation of tyrosine residues, which are crucial for downstream signaling pathways. This leads to the inhibition of cell proliferation, survival, and differentiation. This compound has been found to be highly selective for EGFR and has minimal activity against other receptor tyrosine kinases.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been found to induce apoptosis and cell cycle arrest in cancer cells. This compound has been shown to reduce the expression of various genes involved in cell proliferation, survival, and angiogenesis. It has also been found to inhibit the migration and invasion of cancer cells. In addition, this compound has been found to have neuroprotective effects and to improve cognitive function in animal models of neurological disorders.
Advantages and Limitations for Lab Experiments
7-chloro-N-ethyl-3,5-dimethyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide has several advantages for lab experiments. It is a highly selective EGFR TKI and has minimal activity against other receptor tyrosine kinases. It has been extensively characterized and has a well-established mechanism of action. It is also commercially available and can be easily synthesized. However, this compound has some limitations for lab experiments. It has poor solubility in aqueous solutions and requires the use of organic solvents for preparation. It also has a short half-life and requires frequent dosing in animal experiments.
Future Directions
7-chloro-N-ethyl-3,5-dimethyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide has several potential future directions for scientific research. It can be used to investigate the molecular mechanisms of drug resistance and to develop new therapeutic strategies. It can also be used to study the role of EGFR in various diseases, including cancer, cardiovascular diseases, and neurological disorders. In addition, this compound can be modified to improve its pharmacokinetic properties and to increase its efficacy and selectivity. Finally, this compound can be used as a lead compound for the development of new EGFR TKIs with improved properties.
Scientific Research Applications
7-chloro-N-ethyl-3,5-dimethyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide has been extensively used in scientific research as a selective EGFR TKI. It has been found to inhibit the autophosphorylation of EGFR and downstream signaling pathways, which are involved in cell proliferation, survival, and differentiation. This compound has been used to study the role of EGFR in various diseases, including cancer, cardiovascular diseases, and neurological disorders. It has also been used to investigate the molecular mechanisms of drug resistance and to develop new therapeutic strategies.
Properties
IUPAC Name |
7-chloro-N-ethyl-3,5-dimethyl-N-(pyridin-4-ylmethyl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c1-4-22(11-14-5-7-21-8-6-14)19(23)17-13(3)15-9-12(2)10-16(20)18(15)24-17/h5-10H,4,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNQYMQLUKMHHRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=NC=C1)C(=O)C2=C(C3=C(O2)C(=CC(=C3)C)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-fluorobenzyl)-3-hydroxy-3-({[(4-methyl-1,3-thiazol-2-yl)methyl]amino}methyl)-2-piperidinone](/img/structure/B3810528.png)
![2-(3-{[4-(4-methylphenyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinyl)-1,3-propanediol trifluoroacetate (salt)](/img/structure/B3810529.png)
![3-ethyl-5-{[2-(ethylthio)-1,3-thiazol-4-yl]acetyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3810532.png)
![(3S*,4S*)-1-[(1-methyl-1H-imidazol-5-yl)methyl]-4-(2-naphthyl)piperidin-3-ol](/img/structure/B3810545.png)
![3-phenyl-N-({1-[4-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methyl)propanamide](/img/structure/B3810553.png)
![N-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-N-methyl-2-(1H-pyrazol-4-yl)ethanamine](/img/structure/B3810559.png)
![3-{1-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-4-piperidinyl}-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B3810568.png)
![2-(2-furyl)-2-oxo-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]acetamide](/img/structure/B3810569.png)
![(3S*,4S*)-4-(4-fluorophenyl)-1-[2-(1H-pyrazol-1-ylmethyl)benzyl]piperidin-3-ol](/img/structure/B3810574.png)
![7-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)carbonyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide](/img/structure/B3810580.png)
![3-fluoro-N-{1-[1-(8-quinolinylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B3810592.png)


![1-(1-cyclopentyl-4-piperidinyl)-N-[3-(1H-pyrazol-1-yl)benzyl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B3810621.png)
